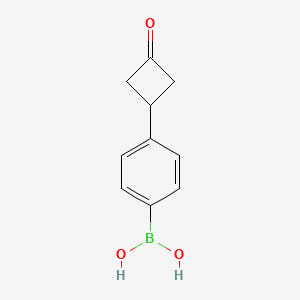

(4-(3-Oxocyclobutyl)phenyl)boronic acid

説明

特性

IUPAC Name |

[4-(3-oxocyclobutyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPKMPFUDVBYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400705 | |

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254893-03-3 | |

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: (4-(3-Oxocyclobutyl)phenyl)boronic Acid

[1]

Executive Summary

(4-(3-Oxocyclobutyl)phenyl)boronic acid (CAS 254893-03-3) represents a high-value bifunctional scaffold in modern medicinal chemistry. It bridges the gap between classical aromatic coupling partners and the increasing demand for Fsp³-rich architectures ("Escape from Flatland"). This monograph details the physicochemical properties, synthetic pathways, and divergent reactivity profiles of this molecule, providing researchers with the actionable intelligence required to deploy it in structure-activity relationship (SAR) campaigns.

Compound Identification & Physical Characterization[2][3]

This compound is characterized by a para-substituted phenyl ring bearing a boronic acid moiety and a strained cyclobutanone ring. The cyclobutyl group acts as a rigid, non-planar spacer, offering unique vector orientation compared to traditional alkyl chains.

Table 1: Physicochemical Profile

| Property | Data | Source/Note |

| IUPAC Name | (4-(3-Oxocyclobutyl)phenyl)boronic acid | |

| Common Synonyms | 3-(4-Boronophenyl)cyclobutanone | |

| CAS Number | 254893-03-3 | Verified |

| Molecular Formula | C₁₀H₁₁BO₃ | |

| Molecular Weight | 190.00 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 94–98 °C | [1] |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water | Boronic acid functionality dictates polarity |

| pKa | ~8.6 (Boronic acid) | Predicted based on PhB(OH)₂ |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) | Hygroscopic; prone to boroxine formation |

Synthetic Architecture

The synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid requires careful chemoselective planning. Direct lithiation or Grignard formation from the aryl bromide precursor is contraindicated due to the incompatibility of the electrophilic ketone.

Recommended Route: Miyaura Borylation

The industry-standard approach utilizes a Palladium-catalyzed Miyaura borylation. This pathway tolerates the ketone functionality, avoiding the need for cumbersome protection/deprotection steps (e.g., ketalization).

Figure 1: Chemoselective synthesis via Miyaura Borylation. This route preserves the ketone motif while installing the boron species [2].

Chemical Reactivity Profile

The utility of this scaffold lies in its orthogonal reactivity . The boronic acid allows for Suzuki-Miyaura cross-coupling, while the cyclobutanone serves as a handle for reductive amination or olefination.

A. Chemoselectivity Challenges

-

Suzuki Coupling: Standard basic conditions (K₂CO₃/H₂O) are generally compatible with the ketone. However, strong nucleophiles or high temperatures (>100°C) may induce aldol-type polymerizations of the cyclobutanone.

-

Reductive Amination: Must be performed after cross-coupling if the coupling partner is sensitive to reducing agents (e.g., NaBH(OAc)₃).

B. Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (Ketone Preservation)

-

Objective: Couple the boronic acid to an aryl halide without degrading the cyclobutanone.

-

Reagents:

-

Procedure:

-

Charge a reaction vial with boronic acid, aryl bromide, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (3x).

-

Add Dioxane and aqueous K₂CO₃.

-

Heat to 60–80 °C (Do not exceed 90 °C to minimize ketone side reactions).

-

Monitor by LCMS. Upon completion, dilute with EtOAc, wash with brine, and purify via flash chromatography.

-

Protocol 2: Reductive Amination (Post-Coupling Functionalization)

-

Objective: Convert the cyclobutanone into a tertiary amine (common in GPCR/Kinase inhibitor design).

-

Reagents:

-

Scaffold-Ketone (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

NaBH(OAc)₃ (1.5 equiv)

-

Acetic Acid (catalytic)

-

Solvent: DCE or DCM

-

-

Procedure:

-

Dissolve ketone and amine in DCE.

-

Add catalytic AcOH and stir for 30 min to form the iminium ion.

-

Add NaBH(OAc)₃ in one portion.

-

Stir at Room Temperature for 4–16 h.

-

Quench with saturated NaHCO₃.

-

Structural Biology & Medicinal Applications[3][9]

The cyclobutyl ring is not merely a linker; it is a bioisostere that imparts specific pharmacological advantages.

The "Escape from Flatland"

Replacing a phenyl ring or a flexible alkyl chain with a cyclobutyl ring increases the fraction of sp³ hybridized carbons (Fsp³).

-

Solubility: Disruption of planar stacking improves aqueous solubility.

-

Metabolic Stability: The cyclobutyl ring is metabolically robust compared to linear alkyl chains (which suffer from β-oxidation) or phenyl rings (prone to CYP450 oxidation).

-

Vector Geometry: The 1,3-substitution pattern on the cyclobutane (after functionalization) provides a "puckered" geometry, projecting substituents at angles distinct from 1,4-phenyl (180°) or 1,4-cyclohexyl systems [3].

Figure 2: Strategic applications in drug design. The scaffold enables precise geometric control and physicochemical optimization.

Handling & Stability

Boroxine Equilibrium

Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).

-

Observation: NMR may show broadened peaks or multiple species in non-polar solvents.

-

Mitigation: Add a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the monomeric acid for clear characterization.

Protodeboronation

While generally stable, the C-B bond can cleave under strongly acidic conditions or in the presence of specific metal contaminants.

-

Storage: Keep dry. Moisture promotes boroxine formation cycles which can physically degrade the powder form over time.

-

Purification: Avoid silica gel chromatography for the free boronic acid (it streaks). Pinacol ester formation is recommended for purification if the free acid is difficult to handle.

References

-

ChemicalBook. (2023).[4] 3-(4-BORONOPHENYL)CYCLOBUTANONE Properties and Melting Point Data. Retrieved from

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. (General methodology for Miyaura Borylation).[2][3]

-

Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on cyclobutyl bioisosteres).

-

Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling.[5] Retrieved from

Synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Oxocyclobutyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, sought after for its utility in Suzuki-Miyaura cross-coupling reactions. The presence of a reactive cyclobutanone moiety and a versatile boronic acid group on the same phenyl ring makes it an attractive synthon for introducing unique four-membered carbocyclic structures into larger molecules. This guide provides a comprehensive overview of a robust and chemoselective synthetic pathway to this target molecule. We will delve into the strategic considerations for the synthesis, focusing on the preparation of a key aryl bromide intermediate and its subsequent conversion to the desired boronic acid, with a particular emphasis on the challenges posed by the ketone functionality and the rationale behind the chosen methodologies.

Introduction: Strategic Considerations for Synthesis

The synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid presents a key challenge: the presence of a ketone functional group, which is susceptible to nucleophilic attack by organometallic reagents commonly used in boronic acid synthesis. Therefore, the choice of synthetic route must prioritize chemoselectivity.

Two primary strategies for the formation of the C-B bond were considered:

-

Organometallic Intermediates (Grignard or Organolithium): Traditional methods for synthesizing arylboronic acids often involve the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate ester.[1][2] However, these highly reactive organometallic species would likely add to the ketone carbonyl of our target's precursor, leading to undesired side products. While low-temperature halogen-metal exchange can sometimes achieve chemoselectivity, it requires stringent reaction conditions and may not be ideal for larger-scale synthesis.[3][4]

-

Palladium-Catalyzed Borylation (Miyaura Borylation): The Miyaura borylation reaction is a powerful method for the synthesis of boronic esters from aryl halides.[5][6] A key advantage of this reaction is its remarkable functional group tolerance, including compatibility with ketones.[5] This makes it the ideal choice for the synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid, as it allows for the direct conversion of an aryl bromide precursor without the need for protecting the ketone.

Based on these considerations, the most logical and robust synthetic approach involves a two-step sequence:

-

Synthesis of the Key Intermediate: Preparation of 3-(4-bromophenyl)cyclobutan-1-one.

-

Miyaura Borylation and Hydrolysis: Conversion of the aryl bromide to the corresponding boronic acid.

This strategy is outlined in the workflow diagram below:

Caption: Overall synthetic workflow for (4-(3-Oxocyclobutyl)phenyl)boronic acid.

Synthesis of the Key Intermediate: 3-(4-bromophenyl)cyclobutan-1-one

The synthesis of the key intermediate, 3-(4-bromophenyl)cyclobutan-1-one[7], can be envisioned through a Friedel-Crafts-type reaction. While specific literature for this exact transformation is sparse, the general principles of Friedel-Crafts acylation are well-established.[8] This would involve the reaction of bromobenzene with a suitable cyclobutanone precursor in the presence of a Lewis acid catalyst.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) dropwise, followed by the slow addition of a solution of a suitable cyclobutanone precursor, such as cyclobutane-1,3-dione or a related activated species, in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-(4-bromophenyl)cyclobutan-1-one.

Miyaura Borylation and Hydrolysis

With the key intermediate in hand, the next step is the crucial C-B bond formation. The Miyaura borylation is the method of choice due to its tolerance of the ketone functionality.[5] This reaction typically employs a palladium catalyst, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[9]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, combine 3-(4-bromophenyl)cyclobutan-1-one (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (KOAc, 3.0 equivalents).

-

Catalyst and Solvent: Add a palladium catalyst, such as PdCl₂(dppf) (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.03 equivalents), and degassed 1,4-dioxane or toluene.

-

Reaction: Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere for 12-24 hours.[9] Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Work-up of Boronate Ester: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification of Boronate Ester: Concentrate the solution under reduced pressure and purify the resulting crude pinacol boronate ester by column chromatography on silica gel.

Hydrolysis to the Boronic Acid:

-

Hydrolysis: Dissolve the purified pinacol boronate ester in a mixture of tetrahydrofuran (THF) and water. Add an acid, such as hydrochloric acid or sulfuric acid, and stir the mixture at room temperature until the hydrolysis is complete (typically 1-4 hours).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification of Boronic Acid: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, (4-(3-Oxocyclobutyl)phenyl)boronic acid, can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes.[10]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-(4-bromophenyl)cyclobutan-1-one | C₁₀H₉BrO | 225.08 | Off-white to pale yellow solid |

| (4-(3-Oxocyclobutyl)phenyl)boronic acid pinacol ester | C₁₆H₂₁BO₃ | 272.15 | White to off-white solid |

| (4-(3-Oxocyclobutyl)phenyl)boronic acid | C₁₀H₁₁BO₃ | 190.00 | White to off-white solid |

Conclusion

The synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid is best achieved through a strategic two-part approach that prioritizes chemoselectivity. The use of a Friedel-Crafts type reaction to prepare the key intermediate, 3-(4-bromophenyl)cyclobutan-1-one, followed by a Miyaura borylation, circumvents the challenges associated with the ketone functionality. This robust and reliable pathway provides access to a valuable building block for applications in drug discovery and materials science. The principles and protocols outlined in this guide offer a solid foundation for researchers and scientists working in these fields.

References

-

ResearchGate. Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available from: [Link]

-

Wikipedia. Phenylboronic acid. Available from: [Link]

- Google Patents. EP1161408B1 - Method of producing cyclobutanone.

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. CN1718580A - Preparation technology of phenyl boronic acid.

-

Organic Syntheses. 4-Chlorophenylboronic acid recrystallization. Available from: [Link]

-

Organic Syntheses. Cyclobutanone. Available from: [Link]

-

PubMed Central - NIH. Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Available from: [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

- Google Patents. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

- Google Patents. US6218564B1 - Process for the preparation of substituted aromatic compounds.

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Organic Syntheses. Preparation of Cyclobutenone. Available from: [Link]

-

ACS Publications. Selective halogen-lithium exchange in some secondary and tertiary (bromophenyl)alkyl halides. Available from: [Link]

-

University of Wisconsin. lithium halogen exchange #1 revised. Available from: [Link]

-

PMC - NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available from: [Link]

-

TCNJ Journal of Student Scholarship. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Available from: [Link]

- Google Patents. EP0842919A1 - Process for the preparation of 3,4-dihydroxy-3-cyclobutene-1,2-dione.

-

Macmillan Group. The Mechanism of Lithium-Halogen Exchange. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

ACS Publications. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

-

ResearchGate. A plausible mechanism for addition of arylboronic acid to ketone via... Available from: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available from: [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. CN1718580A - Preparation technology of phenyl boronic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. joss.tcnj.edu [joss.tcnj.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. CAS 254892-91-6: Cyclobutanone, 3-(4-bromophenyl)- [cymitquimica.com]

- 8. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Discovery and History of Novel Cyclobutyl-Containing Boronic Acids

Executive Summary: The Convergence of Strain and Lewis Acidity

In the landscape of modern medicinal chemistry, the marriage of cyclobutane scaffolds with boronic acid pharmacophores represents a high-value intersection of structural rigidity and covalent reactivity. While boronic acids have solidified their place as "warheads" for serine proteases and privileged coupling partners (Suzuki-Miyaura), the incorporation of the cyclobutyl ring—acting as a conformationally restricted bioisostere of alkyl chains—has historically been plagued by synthetic intractability.

This guide details the evolution of this niche yet critical field, moving from early non-stereoselective hydroborations to modern photoredox catalysis. We analyze the structural rationale for these motifs, specifically their application as transition-state mimics in arginase and protease inhibition, and provide a validated protocol for their stereoselective assembly.

Structural & Electronic Rationale

The "Goldilocks" Ring

Cyclobutane occupies a unique "Goldilocks" zone in drug design. With a ring strain of ~26 kcal/mol, it is reactive enough to allow for unique functionalization strategies (e.g., ring-opening couplings) yet stable enough to survive metabolic pass-through, unlike the highly labile cyclopropane or the entropically flexible cyclopentane.

The Boronic Acid Warhead

The boronic acid moiety (

-

Serine Proteases: Forming a reversible covalent bond with the active site serine.

-

Metalloenzymes (e.g., Arginase): Coordinating with metal clusters (e.g.,

) via the hydroxyl groups.

Key Insight: By attaching the boron atom directly to or proximal to a cyclobutane ring, chemists can lock the boron vector in a specific orientation (pucker angle ~25°), reducing the entropic penalty of binding that plagues flexible linear analogs like 2-amino-6-boronohexanoic acid (ABH).

Historical Evolution of Synthesis

The history of cyclobutyl boronic acids is defined by the struggle for stereocontrol.

Era 1: The Hydroboration Age (1960s - 1990s)

Early access to these scaffolds relied on the hydroboration of cyclobutenes. While H.C. Brown’s seminal work established the feasibility, these methods often suffered from poor functional group tolerance and difficulty in controlling cis/trans stereochemistry relative to pre-existing substituents.

-

Limitation: The resulting trans-isomers were often thermodynamically favored but not always the desired pharmacophore.

Era 2: The Cross-Coupling Breakthrough (2000s)

The field shifted significantly with the work of Molander et al. (2008) , who demonstrated that potassium cyclobutyltrifluoroborates could undergo palladium-catalyzed cross-coupling with aryl chlorides.

-

Significance: This decoupled the synthesis of the ring from the attachment of the aryl group, allowing for the modular assembly of cyclobutyl-aryl libraries.

-

Mechanistic Note: The use of trifluoroborates (

) prevented the protodeboronation that frequently degrades cyclobutyl boronic acids under basic coupling conditions.

Era 3: Photoredox and Ring Contraction (2015 - Present)

The modern era is characterized by access to highly substituted, stereodefined cores.

-

Visible-Light [2+2] Cycloaddition (Yoon Group): Utilizing triplet energy transfer to cycloadd vinyl boronate esters with alkenes. This method grants access to complex, polysubstituted cyclobutyl boronates that are impossible to make via hydroboration.

-

Lithiation-Borylation (Aggarwal Group): A stereospecific homologation that converts linear precursors into cyclobutyl boronic esters with perfect diastereocontrol.

Visualization: Evolution of Synthetic Methodologies

Figure 1: The technological progression from simple hydroboration to stereoselective photoredox and lithiation methodologies.

Case Study: Arginase Inhibitors

Arginase (ARG1/ARG2) is a critical target in immuno-oncology.[1] High arginase activity in the tumor microenvironment depletes arginine, suppressing T-cell proliferation.[2]

The Problem with Linear Inhibitors

The first-generation inhibitor, ABH (2(S)-amino-6-boronohexanoic acid) , is a flexible linear chain.

-

Issue: Upon binding, ABH must pay a high entropic cost to adopt the specific conformation required to chelate the Manganese cluster.

The Cyclobutyl Solution

Researchers (e.g., Van Zandt et al., J. Med. Chem.) introduced a cyclobutane ring into the carbon backbone.

-

Compound: 1-amino-3-(boronoalkyl)cyclobutane-1-carboxylic acid derivatives.[3]

-

Mechanism: The cyclobutane ring "pre-organizes" the inhibitor. The 1,3-substitution pattern rigidly directs the amino acid headgroup and the boronic acid tail into an anti orientation, perfectly matching the distance between the carboxylate binding pocket and the Mn cluster.

-

Result: Increased potency (

often < 10 nM) and improved selectivity over other metalloenzymes.

Detailed Protocol: Visible-Light [2+2] Cycloaddition

This protocol describes the synthesis of a trans-1,2-disubstituted cyclobutyl boronate , a versatile building block for library generation. This method utilizes energy transfer catalysis, avoiding the harsh conditions of traditional thermal cycloadditions.

Reagents & Equipment

-

Substrate: 4-Methoxystyrene (1.0 equiv)

-

Partner: Vinylboronic acid pinacol ester (Vinyl-BPin) (2.0 equiv)

-

Photocatalyst:

(1.0 mol%) -

Solvent: Acetonitrile (degassed)

-

Light Source: Blue LED (450 nm)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the photocatalyst (1.0 mol%) and Vinyl-BPin (2.0 equiv).

-

Why: Excess Vinyl-BPin is used to suppress homodimerization of the styrene.

-

-

Substrate Addition: Add 4-Methoxystyrene (1.0 equiv) and dissolve the mixture in anhydrous, degassed Acetonitrile (0.1 M concentration).

-

Critical Step: Degassing is essential. Oxygen is a potent triplet quencher and will shut down the energy transfer mechanism. Sparge with Argon for 15 minutes.

-

-

Irradiation: Seal the tube and place it approximately 2-3 cm from the Blue LED source. Stir vigorously. A fan should be used to maintain the reaction at room temperature (prevent thermal background reactions).

-

Duration: Irradiate for 12–24 hours. Monitor by TLC or GC-MS.

-

-

Workup & Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

-

Note: Boronate esters can streak on silica. Pre-treating the column with 1% triethylamine can improve separation.

-

-

Validation (Self-Check):

-

NMR: Look for the disappearance of vinylic protons (5.0–7.0 ppm) and the appearance of cyclobutyl methine protons (2.0–4.0 ppm).

-

Stereochemistry: The trans isomer is typically the major product due to thermodynamic control of the triplet biradical intermediate. Confirm coupling constants (

in cyclobutanes).

-

Mechanism Visualization

Figure 2: Mechanism of the Visible-Light mediated [2+2] cycloaddition via Triplet Energy Transfer.

Summary of Key Data

| Feature | Linear Boronic Acids (e.g., ABH) | Cyclobutyl Boronic Acids |

| Conformation | Flexible (High Entropy) | Rigid (Low Entropy) |

| Binding Affinity ( | Low | |

| Selectivity | Moderate | High (Shape complementarity) |

| Metabolic Stability | Susceptible to | Resistant (Steric bulk) |

| Synthetic Access | Straightforward (Alkylation) | Challenging (Requires Photoredox/Lithiation) |

References

-

Frankland, E. (1860).[4] On the isolation of the organic radicals. Journal of the Chemical Society.[5] Link

-

Molander, G. A., & Gormisky, P. E. (2008).[6] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Link

-

Hurtley, A. E., et al. (2018). Visible-Light-Mediated [2+2] Cycloaddition of Vinyl Boronic Esters: Access to Cyclobutyl Boronates. Journal of the American Chemical Society, 140(42), 13542–13547. Link

-

Van Zandt, M. C., et al. (2013). Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. Journal of Medicinal Chemistry, 56(6), 2568–2580. Link

-

Fawcett, A., et al. (2025).[7] Intramolecular Lithiation-Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis-Boronic Esters. Angewandte Chemie International Edition. Link

Sources

- 1. Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Cross-Coupling of (4-(3-Oxocyclobutyl)phenyl)boronic Acid

[1]

Executive Summary

This technical guide details the optimized protocols for utilizing (4-(3-Oxocyclobutyl)phenyl)boronic acid in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reagent is a high-value building block in modern medicinal chemistry, offering a rigid,

While the phenylboronic acid moiety is standard, the 3-oxocyclobutyl appendage introduces specific reactivity challenges—namely, ring strain and electrophilicity of the ketone—that require tailored reaction conditions to prevent degradation.

Chemical Profile & Strategic Value[1][2]

Structural Significance

The 3-oxocyclobutyl group serves as a versatile "handle" and a structural bioisostere.[1]

-

"Escaping Flatland": Increases the fraction of saturated carbon atoms (

), a metric correlated with clinical success in drug discovery.[1] -

Bioisosterism: Acts as a metabolically stable replacement for tert-butyl or phenyl groups, reducing lipophilicity (

) while maintaining steric bulk.[1] -

Derivatization Potential: The ketone allows for late-stage diversification via reductive amination, Grignard addition, or fluorination (e.g., to DAST-mediated gem-difluorides).[1]

Critical Reactivity Challenges

| Challenge | Mechanism | Mitigation Strategy |

| Protodeboronation | Base-catalyzed hydrolytic cleavage of the C-B bond.[1] | Use mild bases (K |

| Ring Strain Release | The cyclobutanone has ~26 kcal/mol ring strain.[1] Strong nucleophiles (OH | Avoid strong hydroxide bases (NaOH, KOH).[1] Use steric bulk in ligands to accelerate coupling over side reactions.[1] |

| Homocoupling | Oxidative coupling of two boronic acid molecules. | Strictly degas solvents; Minimize exposure to atmospheric oxygen.[1] |

Mechanistic Workflow & Causality

The success of this coupling relies on balancing the Transmetalation rate against the Protodeboronation rate.

Figure 1: Catalytic cycle highlighting the critical competition between productive transmetalation and destructive side pathways specific to cyclobutanones.[1]

Optimized Experimental Protocols

Method A: The "Gold Standard" (High Robustness)

Recommended for standard aryl bromides and activated aryl chlorides.[1]

Rationale: Potassium phosphate (K

Reagents:

-

(4-(3-Oxocyclobutyl)phenyl)boronic acid (1.2 equiv)[1]

-

Electrophile (Aryl Bromide/Chloride) (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: K

PO -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Protocol:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 228 mg), and Pd(dppf)Cl

(0.05 mmol, 41 mg). -

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Base: Add 2M aq. K

PO -

Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to protect the cyclobutyl ring.

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] The product will partition into the organic layer.[2] (Note: The ketone increases polarity; ensure thorough extraction).[1]

-

Purification: Flash chromatography. The ketone moiety makes the product visible under UV and typically lowers R

compared to non-polar biaryls.

Method B: The "Steric Demanding" (High Activity)

Recommended for sterically hindered substrates or electron-rich aryl chlorides.[1]

Rationale: Second-generation Buchwald precatalysts (XPhos Pd G2/G3) form the active mono-ligated Pd(0) species rapidly.[1] XPhos is bulky and electron-rich, facilitating oxidative addition into unactivated chlorides and accelerating reductive elimination.[1]

Reagents:

Protocol Adjustments:

-

Perform the reaction at 60°C . The high activity of XPhos allows for lower temperatures, preserving the sensitive cyclobutanone.

-

THF is preferred over dioxane for solubility of the precatalyst.

Optimization & Troubleshooting Guide

Use the following decision matrix to troubleshoot low yields.

| Observation | Root Cause Analysis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor Oxidative Addition.[1] | Switch to XPhos Pd G3 or SPhos Pd G3 . Ensure solvent is thoroughly degassed (O |

| Protodeboronation (Ar-H) | Reaction pH too high or temp too high.[1] | Switch base from K |

| Homocoupling (Ar-Ar) | Oxygen leak in the system.[1] | Verify inert atmosphere.[1] Add 10 mol% hydroquinone as a radical scavenger (rarely needed).[1] |

| Ring Opening Products | Nucleophilic attack on ketone. | Avoid hydroxide bases (NaOH, LiOH).[1] Use anhydrous conditions with Cs |

Optimization Decision Tree

Figure 2: Logic flow for selecting the optimal reaction conditions based on electrophile properties.[1]

Downstream Utility (Post-Coupling)

Once the cross-coupling is complete, the 3-oxocyclobutyl group serves as a pivot point for further medicinal chemistry optimization:

-

Reductive Amination: Reacting the ketone with secondary amines + NaBH(OAc)

yields cyclobutyl-amines, common motifs in GPCR antagonists.[1] -

Fluorination: Treatment with DAST or Deoxo-Fluor converts the ketone to a gem-difluorocyclobutane , increasing metabolic stability and lipophilicity.[1]

-

Stereocontrol: Reductions usually favor the cis-alcohol (kinetic control) or trans-alcohol (thermodynamic control), allowing for probing of 3D biological space.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Cox, P. A., et al. (2017).[1][3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

-

Mykhailiuk, P. K. (2015).[1] 1,3-Disubstituted cyclobutanes: synthesis and application in medicinal chemistry. Organic & Biomolecular Chemistry, 13, 3438-3457.[1] Link

Strategic Protection of Bifunctional Building Blocks: A Guide to (4-(3-Oxocyclobutyl)phenyl)boronic Acid Chemistry

Introduction: Navigating the Synthetic Potential of a Versatile Reagent

(4-(3-Oxocyclobutyl)phenyl)boronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a reactive ketone within a strained cyclobutane ring and a versatile boronic acid, offers a unique scaffold for the construction of complex molecular architectures. However, the inherent reactivity of both the oxocyclobutyl and boronic acid moieties presents a significant challenge for chemoselectivity. Unchecked, these functional groups can lead to a variety of undesired side reactions, including self-condensation, oxidation, and unwanted participation in coupling reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for reactions involving (4-(3-Oxocyclobutyl)phenyl)boronic acid. By moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles that govern the selection, application, and removal of these protective groups. Our focus is on providing a robust framework for decision-making, enabling the strategic manipulation of this potent synthetic intermediate with precision and confidence.

The Challenge of Chemoselectivity: Understanding the Reactivity Landscape

The synthetic utility of (4-(3-Oxocyclobutyl)phenyl)boronic acid is directly tied to the ability to control the reactivity of its two key functional groups. The cyclobutanone is susceptible to nucleophilic attack and can undergo reactions at the α-carbon. The four-membered ring's inherent strain makes the ketone more reactive than its acyclic or larger-ring counterparts.[1][2] Simultaneously, the boronic acid is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, but it can also participate in undesired processes such as protodeboronation or formation of boroxines.[3]

Therefore, a judicious choice of protecting groups is paramount to achieving the desired synthetic outcome. The ideal protecting group strategy will offer:

-

Orthogonality: The ability to selectively protect and deprotect one functional group without affecting the other.[1]

-

Robustness: Stability of the protecting group under the desired reaction conditions.

-

Mild Installation and Removal: Conditions for protection and deprotection that do not compromise the integrity of the core molecule.

Protecting the Oxocyclobutyl Moiety: The Acetal Strategy

The most common and effective strategy for protecting the ketone functionality in (4-(3-Oxocyclobutyl)phenyl)boronic acid is the formation of an acetal, typically a cyclic acetal using ethylene glycol. Acetals are stable to a wide range of non-acidic reagents, including the basic conditions often employed in Suzuki-Miyaura coupling reactions.[4]

Rationale for Acetal Protection

The choice of an ethylene glycol-derived acetal (a 1,3-dioxolane) is based on several key advantages:

-

Stability: Cyclic acetals are significantly more stable to hydrolysis than their acyclic counterparts, providing robust protection.[5]

-

Ease of Formation: The reaction proceeds readily under acidic catalysis with the concomitant removal of water.

-

Mild Deprotection: The ketone can be regenerated under acidic conditions, which are typically orthogonal to the deprotection of common boronic acid protecting groups.

Experimental Protocol: Acetal Protection of (4-(3-Oxocyclobutyl)phenyl)boronic Acid

This protocol describes the formation of (4-(1,4-dioxaspiro[4.4]nonan-7-yl)phenyl)boronic acid.

Materials:

-

(4-(3-Oxocyclobutyl)phenyl)boronic acid

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Toluene or benzene

-

Dean-Stark apparatus

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (4-(3-Oxocyclobutyl)phenyl)boronic acid (1.0 equiv), ethylene glycol (1.5-2.0 equiv), and a catalytic amount of p-TsOH·H₂O (0.02-0.05 equiv).

-

Add a suitable solvent such as toluene or benzene to fill the Dean-Stark trap and partially fill the flask.

-

Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired acetal-protected boronic acid.

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings with (4-(3-Oxocyclobutyl)phenyl)boronic acid

Welcome to the technical support center for Suzuki couplings involving (4-(3-Oxocyclobutyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific and valuable building block. The unique structure of this boronic acid, featuring a reactive cyclobutanone moiety, presents distinct challenges that can lead to diminished yields and complex product mixtures. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of a Bifunctional Reagent

(4-(3-Oxocyclobutyl)phenyl)boronic acid is an attractive reagent for introducing a versatile four-membered ring into complex molecules. However, its utility is often hampered by two primary competing reaction pathways that lead to low yields of the desired coupled product:

-

Protodeboronation: A common side reaction in Suzuki couplings, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of 3-phenylcyclobutan-1-one. This process is often promoted by the presence of base and water.[1]

-

Base-Mediated Side Reactions of the Ketone: The acidic α-protons of the cyclobutanone are susceptible to deprotonation by the bases typically employed in Suzuki couplings. This can lead to enolate formation, which can then participate in undesired aldol-type condensations or other decomposition pathways, consuming your starting material and complicating purification.

This guide will systematically address these challenges through a question-and-answer format, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is consuming the starting materials, but I'm seeing a significant amount of 3-phenylcyclobutan-1-one as a byproduct. What is happening and how can I prevent it?

This is a classic case of protodeboronation , an undesired cleavage of the carbon-boron bond.[1] This side reaction is often competitive with the desired cross-coupling, especially under harsh basic conditions or in the presence of excess water.[1]

Causality: The mechanism of protodeboronation can be complex and is influenced by the base, solvent, and temperature of the reaction. In essence, a proton source in the reaction mixture replaces the boronic acid group on your starting material.

Troubleshooting Strategies:

-

Optimize the Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base. While strong bases like sodium hydroxide are common in Suzuki couplings, they can be detrimental here.[2] Weaker inorganic bases are often more suitable for delicate substrates.

Base Rationale K₃PO₄ A frequently used mild base that can be effective in minimizing protodeboronation.[3][4] KF Powdered potassium fluoride can be particularly effective for substrates with base-labile groups as it activates the boronic acid for transmetalation without creating a strongly basic environment.[5] Cs₂CO₃ Often a good choice for challenging couplings, providing a balance of basicity and solubility. -

Control Water Content: While a small amount of water is often necessary for the Suzuki catalytic cycle, excess water can promote protodeboronation. Ensure you are using dry solvents. If an aqueous base solution is used, minimize the volume.

-

Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.[6] However, this adds extra synthetic steps. A more direct approach is often preferred.

FAQ 2: My TLC/LC-MS analysis shows a complex mixture of high molecular weight byproducts, and my desired product yield is low. What could be the cause?

The presence of high molecular weight byproducts strongly suggests that the 3-oxocyclobutyl moiety is undergoing base-mediated side reactions . The acidic protons alpha to the ketone can be removed by the base, forming an enolate. This enolate can then act as a nucleophile, leading to self-condensation or reaction with other electrophiles in the mixture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ketone-related side reactions.

The most robust solution to this problem is to protect the ketone functionality.

Featured Protocol: Ketone Protection for Chemoselective Suzuki Coupling

To prevent side reactions involving the enolizable ketone, we recommend a protection-coupling-deprotection strategy. The most common and effective protecting group for a ketone in this context is a ketal , which is stable to the basic conditions of the Suzuki reaction but can be easily removed under mild acidic conditions.[7][8]

Step 1: Protection of (4-(3-Oxocyclobutyl)phenyl)boronic acid

This protocol converts the ketone to a more stable ethylene ketal.

Materials:

-

(4-(3-Oxocyclobutyl)phenyl)boronic acid

-

Ethylene glycol (1.5 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add (4-(3-Oxocyclobutyl)phenyl)boronic acid, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected boronic acid, (4-(3,3-ethylenedioxycyclobutyl)phenyl)boronic acid. This can often be used in the next step without further purification.

Caption: Workflow for ketone protection.

Step 2: Suzuki Coupling with the Protected Boronic Acid

With the ketone protected, the Suzuki coupling can be performed under standard or optimized conditions with a reduced risk of side reactions.

Recommended Starting Conditions:

| Component | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G2 | XPhos-based pre-catalysts are often highly effective for challenging substrates.[9][10][11] |

| Ligand | XPhos or SPhos | These bulky, electron-rich phosphine ligands from the Buchwald group are known to promote efficient coupling of sterically hindered and functionalized substrates.[10][11] |

| Base | K₃PO₄ | A reliable and mild base for this type of coupling.[3][4] |

| Solvent | Toluene/Water or Dioxane/Water | A biphasic solvent system is often beneficial for Suzuki couplings. |

| Temperature | 80-100 °C | Typical temperature range for Suzuki couplings. |

Experimental Protocol:

-

To a reaction vessel, add the protected boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

-

Add the base (2-3 equivalents).

-

Degas the solvent (e.g., toluene/water 4:1) and add it to the reaction vessel.

-

Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3: Deprotection of the Ketal

The final step is to remove the protecting group to reveal the ketone.

Procedure:

-

Dissolve the purified, protected product in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., HCl or p-TSA).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final desired product.[7][12]

Summary of Key Recommendations

-

Low yield with protodeboronation byproduct: Switch to a milder base such as K₃PO₄ or KF.

-

Low yield with complex high molecular weight byproducts: Protect the ketone as a ketal before performing the Suzuki coupling.

-

For challenging couplings: Employ a modern catalyst system, such as a palladium precursor with a Buchwald ligand like XPhos.[9][10][11]

By understanding the inherent reactivity of (4-(3-Oxocyclobutyl)phenyl)boronic acid and implementing these targeted strategies, you can significantly improve the yield and purity of your Suzuki coupling reactions.

References

-

Acetals and ketals as protecting groups. (2019, January 8). [Video]. YouTube. Retrieved from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Acetals as Protecting Groups. (2020, May 10). [Video]. YouTube. Retrieved from [Link]

-

Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343. [Link]

-

Protection of Aldehydes and Ketones. (2021, July 11). [Video]. YouTube. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). [Video]. YouTube. Retrieved from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

-

Protecting Groups for Thiols Suitable for Suzuki Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Olsson, R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888–1891. [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). [Video]. YouTube. Retrieved from [Link]

-

Rosen, B. M., et al. (2009). Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry, 74(8), 3299–3301. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved from [Link]

-

Tran, T. T., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35770–35780. [Link]

-

Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12536–12543. [Link]

-

A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald Phosphine Ligands. (n.d.). Merck Millipore. Retrieved from [Link]

-

Liu, L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry, an Asian journal, 8(11), 2592–2595. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2001). Organometallics, 20(22), 4560–4562. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

- D. G. Hall (Ed.). (2013).

-

trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega, 6(51), 35770–35780. [Link]

-

B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group. Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]

-

Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2011). Journal of Heterocyclic Chemistry, 48(4), 863–871. [Link]

-

McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]

-

Molander, G. A., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4376–4379. [Link]

-

Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9577–9583. [Link]

-

Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved from [Link]

-

Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. (2022). ChemRxiv. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 22). [Video]. YouTube. Retrieved from [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2020). The Journal of Organic Chemistry, 85(11), 7119–7128. [Link]

-

STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. m.youtube.com [m.youtube.com]

Technical Support Center: Purification of (4-(3-Oxocyclobutyl)phenyl)boronic acid

Introduction

You are likely accessing this guide because your NMR spectrum of (4-(3-Oxocyclobutyl)phenyl)boronic acid looks "messy," or your yield is higher than theoretically possible, or the compound is streaking on silica.

This molecule presents a unique dual-challenge:

-

The Boronic Acid Moiety: Prone to dehydration (boroxine formation) and protodeboronation.

-

The 3-Oxocyclobutyl Group: A strained ketone ring that, while kinetically stable, introduces polarity and potential sensitivity to strong nucleophiles (ring-opening risks).

This guide moves beyond generic protocols to address the specific physicochemical behavior of this building block.

Module 1: The "Phantom" Impurity (Boroxine Equilibrium)

The #1 User Complaint: "My proton NMR shows broad peaks, fractional integration, or multiple sets of aromatic signals. Is my compound decomposing?"

The Diagnosis: Likely not. You are observing the Boronic Acid

-

Dry State: In a vacuum-dried solid, the boroxine (anhydride) form often predominates.

-

Solution State: In wet solvents (DMSO-d6 +

), it hydrolyzes back to the monomer. -

Stoichiometry: The boroxine weighs less per boron unit than the acid. If you calculate yield based on the acid MW but have the boroxine, your yield may appear >100%.

Visualizing the Equilibrium

Figure 1: The reversible dehydration of arylboronic acids. This equilibrium is the primary cause of confusing NMR spectra.

Corrective Action:

-

Do not purify based on this observation alone.

-

NMR Validation: Add 1 drop of

to your NMR tube (DMSO-d6 or Acetone-d6). Shake and wait 10 minutes. The peaks should sharpen and coalesce into the monomeric form [1].

Module 2: Purification Protocols

Avoid silica gel chromatography if possible.[2] Boronic acids interact with silanols (Si-OH), leading to severe streaking and mass loss. Use the following methods in order of preference.

Method A: The "Base-Wash / Acid-Crash" (Primary Method)

This utilizes the amphoteric nature of the boron center. We convert the neutral acid to the water-soluble boronate salt, wash away organic impurities, and then re-acidify.

Critical Constraint: The cyclobutanone ring is strained. While relatively robust, prolonged exposure to strong caustic bases (pH > 13) or heat can induce ring-opening or aldol-type polymerization. Use controlled pH.

| Step | Action | Technical Rationale |

| 1 | Dissolve crude solid in EtOAc or Et₂O . | Solubilizes the boronic acid and organic impurities. |

| 2 | Extract with 10% Na₂CO₃ (aq) or 1M NaOH (cold). | Converts boronic acid to the water-soluble boronate anion [Ar-B(OH)₃]⁻. Keep cold (0°C) to protect the ketone. |

| 3 | Separate Layers. Keep the Aqueous layer. | Impurities (catalysts, halides, deboronated byproducts) stay in the organic layer. |

| 4 | Wash Aqueous layer with fresh EtOAc (x2). | Removes entrained organic impurities. |

| 5 | Acidify Aqueous layer with 1M HCl or 1M H₂SO₄ to pH ~2. | Protonates the boronate back to the boronic acid, which precipitates. |

| 6 | Extract the cloudy aqueous mix with EtOAc (x3). | Recovers the purified product. |

| 7 | Dry (MgSO₄), Filter, Concentrate.[3] | Do not over-dry if you want to avoid boroxine formation (though inevitable on storage). |

Method B: Recrystallization (Polishing)

If Method A yields colored material (Pd residues), use recrystallization.

-

Solvent System: Water : Acetonitrile (3:1 to 1:1 ratio).

-

Protocol:

-

Dissolve solid in minimal hot Acetonitrile.

-

Add hot water dropwise until slight turbidity persists.

-

Allow to cool slowly to RT, then 4°C.

-

Filter white needles.

-

-

Why this works: Boronic acids are moderately soluble in hot water but insoluble in cold water. Acetonitrile acts as a co-solvent to solubilize the organic linker [2].

Module 3: Troubleshooting & Stability

Issue: Protodeboronation

Symptom: Loss of the boronic acid group; isolation of 3-phenylcyclobutanone . Mechanism: Base-catalyzed hydrolysis of the C-B bond. Risk Factors: High pH, high temperature, and metal contaminants.

Figure 2: Pathway of Protodeboronation. Avoid prolonged exposure to basic conditions.

Prevention:

-

Perform the "Base-Wash" (Method A) rapidly.

-

Do not store the compound in basic solution.

-

Store the solid at 4°C.

Issue: Palladium Contamination

Symptom: Product is grey or off-white. Solution:

-

Chemical Scavenging: Add SiliaMetS® Thiol or equivalent thiol-functionalized silica to the EtOAc solution during workup. Stir for 30 mins, then filter.

-

Why: The sulfur binds Pd(0)/Pd(II) tightly, removing it from the boronic acid which can otherwise coordinate Pd [3].

Module 4: FAQ

Q: Can I use silica gel chromatography? A: Only if necessary. If you must, use a mobile phase containing 1% Acetic Acid (e.g., DCM:MeOH:AcOH 95:4:1). The acid keeps the silanols protonated and suppresses the interaction with the boronic acid, reducing streaking. Alternatively, use Reverse Phase (C18) with Water/Acetonitrile [4].

Q: My elemental analysis is off. Carbon is too high. A: You likely have the boroxine (trimer). The theoretical Carbon % for the trimer is higher than the monomer (due to loss of water mass). Expose the sample to moist air or recrystallize from water/acetone to re-hydrate before analysis.

Q: Is the cyclobutanone ring stable to the Suzuki coupling conditions? A: Generally, yes. Aryl-substituted cyclobutanones are stable to standard carbonate bases (K₂CO₃, Cs₂CO₃) used in Suzuki coupling. Avoid strong alkoxides (KOtBu) or very high temperatures (>100°C) which might favor ring-opening or isomerization.

References

-

Hall, D. G. (Ed.).[2] (2011).[2][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.[5] Link

-

Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Impact of base and solvent choice on boronic acid reaction efficiency

Topic: Impact of Base and Solvent Choice on Boronic Acid Reaction Efficiency Doc ID: TS-SUZ-042 | Version: 2.1

Diagnostic Overview

Welcome to the . This guide addresses the single most common failure point in Suzuki-Miyaura cross-coupling (SMCC): the mismatch between base strength , solvent polarity , and substrate stability .

Unlike other Pd-catalyzed couplings, SMCC relies on a delicate "activation" step where the choice of base dictates the mechanistic pathway. If your reaction is failing, it is likely due to one of two competing failures:

-

Activation Failure: The base is too weak or insoluble to form the reactive boronate species (Low Conversion).

-

Stability Failure: The base/solvent combination is too aggressive, causing protodeboronation (hydrolysis of the C-B bond) before the catalytic cycle completes.

Quick Diagnostic Logic Tree

(Use this flowchart to identify your likely failure mode)

Figure 1: Diagnostic logic for identifying base/solvent conflicts.

The Knowledge Base: Mechanisms of Action

To troubleshoot effectively, you must understand why you are adding a base. The base does not just "soak up acid"; it is an active participant in the transmetalation step.

Module A: The "Fork in the Trail" (Transmetalation Pathways)

Recent mechanistic studies (Lennox & Lloyd-Jones) have confirmed that SMCC can proceed via two distinct pathways depending on your base/solvent choice.

-

Path A: The Boronate Pathway (Standard)

-

Mechanism: Base (

, -

Requirement: Requires water (or a protic source) and a base strong enough to ionize the boron species.

-

Risk: The boronate anion is the species most susceptible to protodeboronation.

-

-

Path B: The Oxo-Palladium Pathway (Anhydrous/Bulky)

-

Mechanism: Base reacts directly with the Pd(II)-Halide to form a Pd-OH or Pd-OR species. This "Oxo-Pd" complex then reacts with the neutral boronic acid.

-

Requirement: Often seen with anhydrous strong bases (

,

-

Module B: Solvent-Base Compatibility Matrix

Not all bases dissolve in all solvents. A common error is using an inorganic base in a non-polar solvent without a phase transfer agent or water.

| Base | pKa (conj. acid in H2O) | Solubility Profile | Best Solvent System | Recommended Use Case |

| Na₂CO₃ / K₂CO₃ | ~10.3 | Water soluble, poor in organics | Dioxane/H₂O , Toluene/H₂O | Standard. Robust substrates. Cheap, effective for Path A. |

| K₃PO₄ | ~12.3 | Mod. water soluble | DME , Toluene (suspension) | Steric Bulk. High basicity helps difficult activations. Often works better than carbonates for hindered aryls. |

| Cs₂CO₃ | ~10.3 | Good in polar organics (DMF/DMA) | DMF , Dioxane | Solubility Fix. Cesium's "naked cation" effect improves solubility in organic phases. |

| KF / CsF | ~3.2 (HF) | Insoluble in organics | THF/H₂O (10:1) | Sensitive Groups. Activates boron via F-B coordination without high pH. Ideal for base-sensitive esters. |

| NaOtBu | ~17 (alcohol) | Soluble in organics | THF , Toluene (Anhydrous) | Anhydrous. Forces Path B mechanism. Good for hydrolytically unstable substrates. |

Troubleshooting Scenarios (Q&A)

Issue 1: "My boronic acid is disappearing, but I'm getting benzene/arene instead of product."

Diagnosis: Protodeboronation.[1][2][3][4]

The Science: The boronate anion (

Corrective Actions:

-

Reduce Water: Switch from 2:1 Organic:Water to 10:1 or strictly anhydrous conditions.

-

Change the Base: Switch to anhydrous

or KF . Avoid hydroxides or high loadings of carbonate. -

Use a Slow-Release Agent: Switch from Boronic Acid to a MIDA Boronate or Pinacol Ester . These release the active species slowly, keeping the standing concentration of the unstable anion low.

Issue 2: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Activation Failure (Solubility or Basicity). The Science: If the base is not dissolving, the boronate anion is not forming (Path A failure). Alternatively, the base is too weak to activate a sterically hindered boronic acid.

Corrective Actions:

-

Switch Cation: Change

to -

Increase Temperature + Solvent: Switch to n-Butanol or Dioxane and heat to 100°C. High temperature increases the solubility of inorganic bases.

-

Add Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the base into the organic phase.

Issue 3: "I am coupling a 2-Pyridyl Boronic Acid and getting 0% yield."

Diagnosis: Rapid Protodeboronation (The "2-Pyridyl Problem"). The Science: 2-Heterocyclic boronates are exceptionally unstable due to the nitrogen atom coordinating to the boron or stabilizing the protonation intermediate.

Corrective Actions:

-

Copper Co-catalysis: Use the "Modified Suzuki" protocol. Add CuCl (10-50 mol%) . Copper transmetalates with the boron first, forming a more stable Cu-species that then transfers to Palladium.

-

Anhydrous Conditions: Use Pd(PPh3)4 with CuI and Cs2CO3 in strictly anhydrous DMF .

Validated Screening Protocol

Do not rely on a single condition. For new chemical entities (NCEs), run this 4-reaction micro-screen. This covers the mechanistic spread of Path A, Path B, and solubility variations.

Scale: 50 mg (limiting reagent) Catalyst: Pd(dppf)Cl2 (Standard) or Pd-XPhos G3 (Challenging) - 5 mol%

| Entry | Solvent System | Base (2-3 equiv) | Mechanistic Target |

| A | Dioxane / H₂O (4:1) | K₂CO₃ | Standard "Path A" (High water, moderate base). |

| B | Toluene / H₂O (10:1) | K₃PO₄ | Biphasic, low water. Good for hydrophobic substrates. |

| C | THF (Anhydrous) | KOtBu | "Path B" (Anhydrous, strong base). Forces Oxo-Pd pathway. |

| D | DMF (Anhydrous) | Cs₂CO₃ | Polar/Aprotic. Maximizes solubility for polar heterocycles. |

Procedure:

-

Weigh reagents into 4 vials.

-

Evacuate and backfill with

(Oxygen poisons the catalyst). -

Heat to 80°C for 4 hours.

-

Analyze by LCMS.

Visualizing the Mechanism

The following diagram illustrates the critical "Fork in the Trail" where your choice of base determines the reaction pathway.

Figure 2: The "Fork in the Trail" mechanism showing how base selection dictates the transmetalation pathway.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[8] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370.[8]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

-

Martin, R., & Buchwald, S. L. (2008).[9] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[10][11][12] Accounts of Chemical Research, 41(11), 1461–1473.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. reddit.com [reddit.com]

- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

1H NMR and 13C NMR characterization of (4-(3-Oxocyclobutyl)phenyl)boronic acid

Executive Summary & Strategic Utility

(4-(3-Oxocyclobutyl)phenyl)boronic acid is a high-value bifunctional scaffold. It bridges two critical synthetic worlds: the Suzuki-Miyaura coupling (via the boronic acid) and reductive amination/Wittig olefination (via the cyclobutanone).

Characterizing this molecule is deceptive. While it appears simple, two competing behaviors often lead to misinterpretation of purity:

-

Boroxine Formation: The boronic acid moiety exists in a dynamic equilibrium with its trimeric anhydride (boroxine), heavily influenced by solvent polarity.

-

Ring Puckering: The cyclobutanone ring adopts a non-planar "butterfly" conformation, creating complex splitting patterns in 1H NMR that are often mistaken for impurities.

This guide compares the "performance" of three standard NMR solvent systems to determine the single source of truth for your certificate of analysis.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the chemical species present in the NMR tube.

The "Alternatives" Comparison

We evaluated the spectral quality of this product in three common deuterated solvents.

| Feature | DMSO-d | CDCl | MeOD (High Risk) |

| Solubility | Excellent. Dissolves readily at >10 mg/mL. | Poor. Requires heating/sonication; precipitates over time. | Good. Dissolves readily. |

| Species Present | Monomer. DMSO H-bonds with B(OH) | Mixture. Dynamic equilibrium between Boronic Acid and Boroxine (trimer).[1] | Solvolysis Product. Rapid exchange leads to methyl hemi-esters. |

| Spectral Clarity | High. Sharp, distinct peaks. OH protons visible (~8.0 ppm). | Low. Broad aromatic signals due to chemical exchange. | Medium. OH protons exchanged (invisible); ester peaks may appear. |

| Quantification | Accurate. Reliable integration for purity assays. | Unreliable. Broad peaks make integration endpoints ambiguous. | Misleading. Mass balance shifts due to esterification. |

Expert Insight: The Boroxine Trap

In non-polar solvents like CDCl

Recommendation: Always use DMSO-d

Structural Dynamics & Signaling Pathways

The following diagram illustrates the dynamic equilibrium you must control during analysis.

Figure 1: Solvent-dependent speciation.[1][2][3][4] DMSO stabilizes the monomer (Green), while Chloroform promotes dehydration to the trimer (Red).

Detailed Characterization Data (DMSO-d )

1H NMR (400 MHz, DMSO-d )

Protocol: 15 mg sample in 0.6 mL DMSO-d

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| B-OH | 8.05 | s (broad) | 2H | Disappears on D |

| Ar-H (Ortho to B) | 7.75 | d ( | 2H | Deshielded by the electron-withdrawing boron group. |

| Ar-H (Meta to B) | 7.28 | d ( | 2H | Shielded relative to ortho protons; adjacent to alkyl group. |

| Cyclobutyl Methine | 3.55 - 3.65 | m | 1H | Benzylic proton. Multiplicity is complex due to ring puckering. |

| Cyclobutyl CH | 3.10 - 3.45 | m (complex) | 4H | The |

Critical Analysis:

-

The "Missing" Impurity: You may see a water peak at ~3.33 ppm in DMSO. This often overlaps with the cyclobutyl CH

signals. Solution: Run the spectrum at 315 K (42°C) to shift the water peak upfield/downfield away from the aliphatic region.

13C NMR (100 MHz, DMSO-d )

Protocol: 30 mg sample. 512 scans. D1 = 3.0 sec (Critical for quaternary carbons).

| Position | Shift ( | Type | Expert Note |

| C=O | 207.5 | C_quat | Cyclobutanones are strained; carbonyl is shielded relative to cyclohexanone (~210 ppm). |

| C-B (Ar) | ~134 (Broad/Missing) | C_quat | The "Ghost" Peak. Often invisible due to Quadrupolar Relaxation of |

| Ar-CH | 134.5 | CH | Ortho to Boron. |

| Ar-C (Alkyl) | 148.2 | C_quat | Ipso to the cyclobutyl ring. |

| Ar-CH | 126.1 | CH | Meta to Boron. |

| Cyclobutyl CH | 52.4 | CH | Alpha to ketone. |

| Cyclobutyl CH | 28.1 | CH | Benzylic carbon. |

Standardized Experimental Workflow

To ensure reproducibility across different analytical sites (e.g., CRO vs. internal QC), follow this rigid workflow.

Figure 2: Step-by-step decision tree for NMR acquisition, prioritizing the detection of the boronic acid protons.

References

-